molecular formula C11H10N2O4S B404843 4-nitro-N-(2-oxothiolan-3-yl)benzamide CAS No. 306980-13-2

4-nitro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B404843
CAS No.: 306980-13-2
M. Wt: 266.28g/mol
InChI Key: IIHHQQNEHNIBHZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-oxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as tetrabutoxytitanium or boric acid, with the addition of PEG-400 to enhance catalytic activity . The reaction occurs in a temperature range from 160 to 185°C in solvents like trichlorobenzene or a mixture of trichlorobenzene with o-xylene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 4-amino-N-(2-oxothiolan-3-yl)benzamide and other substituted benzamides.

Mechanism of Action

The mechanism of action of 4-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as deubiquitinase enzymes, which play a crucial role in various biological processes . By inhibiting these enzymes, the compound can exert its effects on cellular functions and pathways, leading to potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to its specific structure, which combines a nitro group with a thiolane ring and a benzamide moiety. This unique structure imparts distinct reactivity and selectivity, making it valuable for various applications in scientific research and industry. Its ability to inhibit specific enzymes and its potential therapeutic applications further distinguish it from similar compounds.

Properties

IUPAC Name

4-nitro-N-(2-oxothiolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-10(12-9-5-6-18-11(9)15)7-1-3-8(4-2-7)13(16)17/h1-4,9H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHHQQNEHNIBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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